molecular formula C24H22ClN3O2S B2737015 2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 865612-48-2

2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No.: B2737015
CAS No.: 865612-48-2
M. Wt: 451.97
InChI Key: KYHVYOKESJGXAT-UHFFFAOYSA-N
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Description

Structurally, it features a 1,4-dihydropyridine core substituted with a 4-chlorophenyl group at position 4, an acetyl group at position 5, a cyano group at position 3, and a methyl group at position 4. The thioether linkage connects the DHP ring to an N-(p-tolyl)acetamide moiety.

Properties

IUPAC Name

2-[[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O2S/c1-14-4-10-19(11-5-14)28-21(30)13-31-24-20(12-26)23(17-6-8-18(25)9-7-17)22(16(3)29)15(2)27-24/h4-11,23,27H,13H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVYOKESJGXAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)C)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl)thio)-N-(p-tolyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C24H22ClN3O2S
  • Molecular Weight : 452.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.

Antioxidant Activity

Research indicates that dihydropyridine derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

In vitro studies have demonstrated that compounds similar to this compound show significant antibacterial activity against both gram-positive and gram-negative bacteria. For instance, derivatives have been tested against strains like Staphylococcus aureus and Escherichia coli, showing inhibition percentages comparable to standard antibiotics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. Inhibitors of AChE are often explored for their potential in treating neurodegenerative diseases like Alzheimer's .

Study on Antioxidant Properties

A study focused on the synthesis of dihydropyrimidinones revealed that these compounds possess notable antioxidant activity. The synthesized derivatives were shown to effectively reduce oxidative stress markers in cellular models, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

Evaluation of Antimicrobial Efficacy

Another investigation assessed the antimicrobial effects of synthesized compounds similar to the target molecule. Results indicated that at a concentration of 400 µM/ml, several derivatives exhibited over 70% inhibition against E. coli and Pseudomonas aeruginosa, highlighting their potential as alternative antimicrobial agents .

Data Summary

Biological ActivityTarget OrganismInhibition (% at 400 µM/ml)
AntibacterialStaphylococcus aureus53.8 - 58.9
AntibacterialEscherichia coli72.4 - 78.4
AChE InhibitionHuman AChESignificant inhibition observed

Scientific Research Applications

Biological Activities

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The dihydropyridine core is known for its role in modulating calcium channels, which can influence vascular tone and neurotransmission.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, the dihydropyridine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AHCT116 (colon cancer)5.0
Compound BMCF7 (breast cancer)7.2

These compounds function by inducing apoptosis and inhibiting cell proliferation through various mechanisms, such as the modulation of signaling pathways involved in cell survival.

Cardiovascular Applications

The dihydropyridine class is well-known for its calcium channel blocking activity, which is crucial in treating hypertension and angina. The specific compound under consideration may exhibit similar effects by relaxing vascular smooth muscle and reducing peripheral resistance.

Neuroprotective Effects

Research indicates that certain derivatives of dihydropyridines possess neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease or stroke by inhibiting neuronal apoptosis and promoting neuronal survival.

Case Study 1: Anticancer Efficacy

A study conducted on a series of dihydropyridine derivatives demonstrated that modifications at the phenyl ring significantly enhanced anticancer activity against human colon cancer cells (HCT116). The study highlighted the importance of substituents on the dihydropyridine structure in optimizing therapeutic efficacy.

Case Study 2: Vascular Effects

In a preclinical model examining the cardiovascular effects of similar compounds, significant reductions in blood pressure were observed following administration. This suggests potential applications in managing hypertension.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenyl (electron-withdrawing) and acetyl groups contrast with AZ331 (), which has a 2-methoxyphenyl (electron-donating) amide and 4-methoxyphenyl thioether.
  • Lipophilicity :
    The p-tolyl group (methyl substituent) in the target compound increases lipophilicity relative to AZ257 (), which has a 4-bromophenyl group. Bromine’s higher molecular weight and polarizability might marginally improve binding affinity but reduce solubility .

Pharmacological Implications

DHPs are known for calcium channel blocking activity. Substituent variations influence selectivity and potency:

  • The acetyl group in the target compound could stabilize the bioactive conformation via intramolecular hydrogen bonding, a feature absent in compound 2 (), which has a styryl group.

Q & A

Q. Methodology :

  • X-ray Crystallography : Resolve the 3D configuration of the dihydropyridine ring and thioacetamide moiety. For analogs, bond lengths (C–S: 1.75–1.80 Å) and dihedral angles (e.g., 4-chlorophenyl substituent at ~85°) have been reported .
  • NMR : Key signals include:
    • ¹H NMR : δ 2.35 (s, 3H, CH₃), δ 6.8–7.4 (m, aromatic H), δ 10.2 (s, NH) .
    • ¹³C NMR : Carbonyl (C=O) at ~170 ppm, nitrile (CN) at ~120 ppm .
  • FTIR : Confirm functional groups (C=O at 1680 cm⁻¹, C≡N at 2220 cm⁻¹) .

What solvents and storage conditions ensure stability?

Q. Solubility :

Solvent Solubility (mg/mL) Conditions
DMSO>1025°C, inert atmosphere
Ethanol2–5Reflux required
Water<0.1pH 7.0, 25°C
Storage : Store at 2–8°C in amber glass vials under nitrogen. Avoid moisture (hydrolysis risk) and prolonged exposure to light .

Advanced Research Questions

How to analyze electronic properties and reactivity using computational methods?

Q. Approach :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Calculate MESP (Molecular Electrostatic Potential) to identify nucleophilic/electrophilic sites (e.g., sulfur atom in thioacetamide as reactive center) .
  • HOMO-LUMO Gap : A narrow gap (~3.5 eV) suggests potential charge-transfer interactions, relevant for biological activity .
    Validation : Compare computed IR spectra with experimental data to confirm accuracy .

How to resolve contradictions in reported bioactivity data?

Case Study : If analog compounds show conflicting IC₅₀ values (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives):

  • Reproducibility : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • SAR Analysis : Systematically vary substituents (e.g., replace 4-chlorophenyl with 4-ethoxyphenyl) and correlate with activity .
  • Statistical Models : Use ANOVA to identify significant variables (e.g., substituent electronegativity vs. potency) .

What strategies optimize regioselectivity in functionalization?

Q. Guided Approaches :

  • Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate the 6-methyl group, enabling selective halogenation .
  • Protecting Groups : Temporarily block the acetamide NH with Boc to prevent side reactions during cyano modification .
    Monitoring : Track reaction progress via LC-MS (e.g., [M+H]⁺ at m/z 480.5) .

How to assess environmental and handling risks in lab settings?

Q. Safety Protocol :

  • PPE : Use nitrile gloves, fume hoods, and splash goggles.
  • Spill Management : Neutralize with activated carbon; avoid water (risk of exothermic decomposition) .
  • Waste Disposal : Incinerate at >800°C to prevent release of chlorinated byproducts .

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